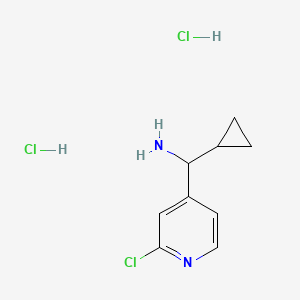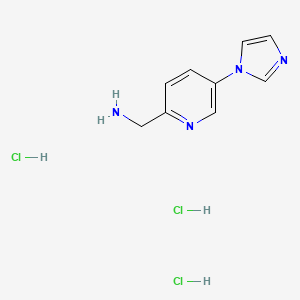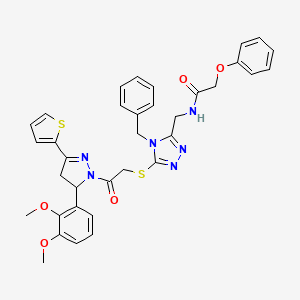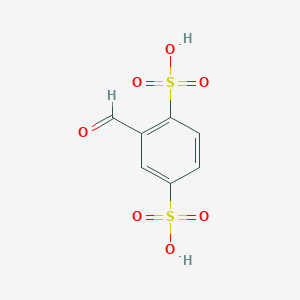![molecular formula C27H36N4O2 B2532283 N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide CAS No. 922119-88-8](/img/structure/B2532283.png)
N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N-(2,4,6-trimethylphenyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-mesityl-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide” is a complex organic molecule. It contains several functional groups, including an amide group, a pyrrolidine ring, and a tetrahydroquinoline ring . The presence of these functional groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically require techniques such as X-ray crystallography.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the N-mesityl group in NHC-catalyzed reactions of α-functionalized aldehydes, including annulations, oxidations, and redox reactions, occur more rapidly with N-mesityl substituted NHCs .Wissenschaftliche Forschungsanwendungen
Hemodynamic Profile and Vasodilation
A study highlighted the synthesis and testing of a series of compounds within the same structural family as N-mesityl-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide, focusing on their blood pressure-lowering properties. Among these, certain alkyl derivatives displayed significant antihypertensive effects, characterized by their hemodynamic profile indicative of arteriolar dilation. These compounds also demonstrated potent inhibition of cAMP phosphodiesterase and platelet aggregation, suggesting their utility in cardiovascular research (Lal et al., 1984).
Lewis Acidity and Carboxylate Binding
Research on mononuclear iron(II) carboxylate complexes using a sterically hindered benzoate ligand related to the compound of interest revealed insights into carboxylate binding modes. These findings could be crucial for understanding biological systems' functionality and developing novel bioactive compounds (Hagadorn, Que, & Tolman, 2000).
Zinc Sensor Development
In another study, bisquinoline derivatives were synthesized to investigate their fluorescent responses toward zinc ions. These findings are significant for developing sensors and probes in biological research, particularly for tracking and analyzing zinc ion concentrations in various environments (Mikata et al., 2009).
Synthetic Chemistry and Molecular Design
Further research explored the synthesis of mononuclear zinc(II) complexes with Schiff bases derived from 2-acetylpyridine, showcasing the structural versatility and potential for creating complex molecular designs. Such studies contribute to advancing synthetic chemistry and the development of new materials and catalysts (Han, 2011).
Neurotoxicity and Parkinson's Disease
Interestingly, derivatives within this compound's family have been identified in the human brain, with variations observed between parkinsonian and normal brains. This suggests a potential link to neurotoxicity and Parkinson's disease, offering a pathway for neurodegenerative disease research (Niwa et al., 1987).
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential pharmaceutical applications, its mechanism of action would involve its interactions with biological targets.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O2/c1-18-14-19(2)25(20(3)15-18)29-27(33)26(32)28-17-24(31-12-5-6-13-31)22-9-10-23-21(16-22)8-7-11-30(23)4/h9-10,14-16,24H,5-8,11-13,17H2,1-4H3,(H,28,32)(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADCJBMJTIDYVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2532202.png)
![3-methyl-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid](/img/no-structure.png)
![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)

![(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2532208.png)
![1-[(4-chlorophenyl)methyl]-3-(4-fluorobenzoyl)-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2532209.png)
![3-([(Tert-butoxy)carbonyl]amino)-3-(1,3-thiazol-2-YL)propanoic acid](/img/structure/B2532212.png)

![2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2532217.png)
![3-Methyl-2-{4-[(5-methylpyrimidin-2-yl)oxy]piperidin-1-yl}-3,4-dihydroquinazolin-4-one](/img/structure/B2532218.png)
![2-methyl-3-phenyl-N-((tetrahydrofuran-2-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2532220.png)


